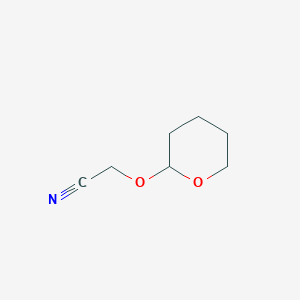

(Tetrahydro-pyran-2-yloxy)-acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-2-yloxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADWCNNOFHOBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337762 | |

| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17521-49-2 | |

| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Tetrahydro-pyran-2-yloxy)-acetonitrile CAS number and properties

An In-depth Technical Guide to (Tetrahydro-pyran-2-yloxy)-acetonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, applications, and handling protocols, grounding all information in established scientific literature.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile, is a bifunctional organic compound that has found a niche in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two key functional groups: a nitrile and a tetrahydropyranyl (THP) ether.

The nitrile group is a valuable precursor for various functionalities, including amines, carboxylic acids, and amides, making it a versatile building block in synthetic pathways.[3] The THP group, on the other hand, is one of the most common protecting groups for alcohols.[4] This dual functionality allows for the strategic introduction of a protected hydroxymethyl cyanide moiety into a molecule, which can be elaborated in subsequent synthetic steps. This guide will explore the properties, synthesis, and applications of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

Correct identification of a chemical reagent is paramount for reproducible and safe experimentation. This compound is assigned the CAS Number 17521-49-2 .[1] It is crucial to distinguish it from a structural isomer, 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile (CAS Number 75394-84-2), where the acetonitrile group is directly attached to the pyran ring without the oxygen linker.[2][5][6]

Figure 1: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| CAS Number | 17521-49-2 | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | Pale yellow liquid | [7] |

| MDL Number | MFCD21362389 | [1] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through the reaction of 2-hydroxyacetonitrile (glycolonitrile) with 3,4-dihydropyran. This reaction is an acid-catalyzed addition of the alcohol to the enol ether of dihydropyran, forming the stable THP ether.

Figure 3: Synthetic utility of this compound.

Safety, Handling, and Storage

While specific safety data for this compound is not extensively published, general precautions for handling nitriles and ethers should be followed. The related compound, Tetrahydro-2H-pyran-2-carbonitrile, is classified with the following hazards:

-

H302: Harmful if swallowed. [8]* H315: Causes skin irritation. [8]* H319: Causes serious eye irritation. [8]* H335: May cause respiratory irritation. [8] Given the structural similarities, it is prudent to handle this compound with similar precautions.

Handling Protocols

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [9]* Avoid inhalation of vapors and contact with skin and eyes. [8]* In case of contact, immediately flush the affected area with copious amounts of water. [8]Seek medical attention if irritation persists.

Storage Recommendations

-

Store in a cool, dry place away from sources of ignition.

-

Keep the container tightly sealed to prevent moisture ingress and evaporation. [1][9]* Recommended storage temperature is between 2-8°C. [1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of a stable protecting group and a reactive nitrile functionality makes it an important tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- Vertex AI Search. Step A-2. Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile.

- MySkinRecipes. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile.

- ChemSigma. 75394-84-2 2-(TETRAHYDRO-2H-PYRAN-2-YL)ACETONITRILE.

- BLDpharm. 75394-84-2|2-(Tetrahydro-2H-pyran-2-yl)acetonitrile.

- Aaronchem. Safety Data Sheet.

- Google Patents. CN1780826A - Method for preparing (4-hydroxy-6-oxo-tetrahydropyran-2-yl)acetonitrile and derivatives thereof.

- CymitQuimica. CAS 75394-84-2: 2H-Pyran-2-acetonitrile,tetrahydro-.

- CymitQuimica. Safety Data Sheet.

- PharmaBlock. Tetrahydropyrans in Drug Discovery.

- Boc Sciences. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.

- Wikipedia. Tetrahydropyran.

- MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018.

Sources

- 1. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile [myskinrecipes.com]

- 2. CAS 75394-84-2: 2H-Pyran-2-acetonitrile,tetrahydro- [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. 75394-84-2 2-(TETRAHYDRO-2H-PYRAN-2-YL)ACETONITRILE [chemsigma.com]

- 6. 75394-84-2|2-(Tetrahydro-2H-pyran-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. aaronchem.com [aaronchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

(Tetrahydro-pyran-2-yloxy)-acetonitrile chemical structure and IUPAC name

An In-depth Technical Guide to 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile

Introduction

In the landscape of modern organic synthesis, the strategic use of protecting groups and bifunctional intermediates is paramount for the efficient construction of complex molecular architectures. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile emerges as a significant building block, skillfully combining the stability of a tetrahydropyranyl (THP) ether with the synthetic versatility of a nitrile functional group. This guide serves as a technical resource for researchers, chemists, and professionals in drug development, offering a detailed exploration of its chemical identity, a rationale-driven synthesis protocol, its applications, and essential handling information. The molecule's utility lies in its capacity to introduce a protected hydroxymethyl cyanide unit, which can be subsequently unmasked or transformed, providing a powerful tool for multistep synthetic campaigns in the pharmaceutical and agrochemical industries.[1]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and properties is the foundation of its effective application in research and development.

IUPAC Nomenclature and Structural Elucidation

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile .[1] Let's deconstruct this name to understand the structure:

-

Acetonitrile : This is the parent molecule, a two-carbon chain with a nitrile (-C≡N) group (CH₃CN).

-

2-(...)acetonitrile : This indicates that a substituent is attached to the second carbon of the acetonitrile parent (the carbon adjacent to the nitrile).

-

-oxy- : This signifies an ether linkage (-O-).

-

Tetrahydro-2H-pyran-2-yl : This describes the substituent attached to the ether oxygen. "Pyran" is a six-membered heterocyclic ring with one oxygen atom. "Tetrahydro" indicates that the ring is fully saturated (no double bonds).[2][3] The "2H" specifies the position of the indicated hydrogen in the unsaturated pyran, a formality that is retained in the saturated system's name. The "-2-yl" specifies that the ring is attached to the rest of the molecule via its second carbon atom, which is the carbon adjacent to the ring's oxygen atom.

The preferred IUPAC name for the saturated tetrahydropyran ring is Oxane .[3][4] Therefore, an equally valid systematic name for the compound is 2-(Oxan-2-yloxy)acetonitrile .

Caption: Chemical structure of 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile.

Physicochemical Data

Quantitative data for this compound are crucial for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source |

| CAS Number | 17521-49-2 | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Predicted Density | 1.06 ± 0.1 g/cm³ | [1] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Synthesis and Mechanism

The synthesis of 2-((tetrahydro-2H-pyran-2-yl)oxy)acetonitrile is a classic example of alcohol protection, a fundamental strategy in organic chemistry.

Rationale for Synthetic Strategy

The formation of a tetrahydropyranyl (THP) ether is a widely adopted method for protecting hydroxyl groups.[4] The key reactant for this transformation is 3,4-dihydro-2H-pyran (DHP). This strategy is favored for several reasons:

-

Mild Reaction Conditions : The protection typically proceeds under mild acidic catalysis at or near room temperature.

-

High Stability : The resulting THP ether is robust and stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents (e.g., Grignard reagents), and nucleophiles.

-

Facile Deprotection : The protecting group can be readily removed by treatment with a mild aqueous acid, regenerating the original alcohol.[4]

In this synthesis, the alcohol is hydroxyacetonitrile (glycolonitrile), which reacts with DHP to form the target molecule. This protects the hydroxyl group, allowing for selective reactions at the nitrile moiety if desired in a subsequent step.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP.

Caption: Mechanism of acid-catalyzed THP ether formation.

Mechanism Explained:

-

Protonation : The acid catalyst (e.g., p-toluenesulfonic acid, PPTS) protonates the oxygen atom of the enol ether in DHP.

-

Resonance Stabilization : This generates a highly reactive, resonance-stabilized oxocarbenium ion intermediate. This stabilization is key to the reaction's facility.

-

Nucleophilic Attack : The oxygen atom of the hydroxyacetonitrile acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation : A weak base (e.g., the solvent or the conjugate base of the acid) removes the proton from the newly added oxygen, yielding the final THP ether product and regenerating the acid catalyst.

Detailed Experimental Protocol

This protocol is a self-validating system based on standard procedures for THP protection of alcohols.

Materials:

-

Hydroxyacetonitrile (Glycolonitrile)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add hydroxyacetonitrile (1.0 eq) and anhydrous dichloromethane (DCM) to make an approximately 0.5 M solution. Begin stirring.

-

Catalyst Addition : Add a catalytic amount of PPTS or p-TsOH (0.01-0.05 eq). The use of PPTS is often preferred as it is less acidic and can minimize side reactions.

-

DHP Addition : Add 3,4-dihydro-2H-pyran (1.1-1.2 eq) dropwise to the stirring solution at room temperature. An ice bath can be used to control the initial exothermic reaction if necessary.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

-

Quenching : Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude product can be purified by flash column chromatography on silica gel if necessary, though for many applications, the crude material is of sufficient purity.

Applications in Chemical Synthesis

2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile is not an end product but a valuable intermediate. Its utility stems from the orthogonal reactivity of its two functional groups.

-

Nitrile Group Transformations : The nitrile is a versatile functional group that can be:

-

Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

-

Reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Treated with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

-

THP Group Deprotection : The THP ether acts as a stable mask for the hydroxyl group. When desired, it can be selectively removed under mild acidic conditions (e.g., acetic acid in THF/water, or dilute HCl) to reveal the primary alcohol.[4]

This dual functionality allows chemists to perform transformations on the nitrile group while the hydroxyl is protected, and then unmask the hydroxyl group for subsequent reactions.

Caption: Key synthetic transformations of the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-((tetrahydro-2H-pyran-2-yl)oxy)acetonitrile should always be consulted, a hazard assessment can be made based on its constituent functional groups.

-

Acetonitrile Moiety : Acetonitrile is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5][6] It also causes serious eye irritation.[6] The nitrile group can be metabolized in the body to release cyanide, leading to its toxicity.

-

Ether Linkage : Ethers can form explosive peroxides over time, especially when exposed to air and light. While tetrahydropyran has a lower tendency to form peroxides than tetrahydrofuran (THF), this risk should not be disregarded.[3]

-

General Irritation : Similar compounds with THP ether linkages are known to cause skin and eye irritation and may cause respiratory irritation.[7]

Recommended Handling Procedures:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Keep away from heat, sparks, and open flames.[6]

-

Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

-

Avoid breathing vapors or mist.[7]

-

Wash hands thoroughly after handling.[7]

Conclusion

2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile is a strategically designed synthetic intermediate of considerable value. Its straightforward synthesis via the protection of hydroxyacetonitrile, combined with the robust stability of the THP ether and the rich reactivity of the nitrile group, makes it a versatile building block for synthesizing more complex molecules. For professionals in drug discovery and process chemistry, this compound offers a reliable method for introducing a two-carbon chain with masked hydroxyl and reactive nitrile functionalities, streamlining synthetic routes and enabling access to novel chemical entities.

References

-

2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile - MySkinRecipes. [Link]

-

2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem. [Link]

-

Tetrahydropyran - Wikipedia. [Link]

-

Tetrahydropyran - Grokipedia. [Link]

-

1-(Tetrahydropyran-2-yloxy)-propan-2-one - PubChem. [Link]

-

2H-Pyran, tetrahydro-2-(12-tetradecen-9-yn-1-yloxy)- - Substance Details - SRS | US EPA. [Link]

-

Safety Data Sheet: Acetonitrile - Carl ROTH. [https://www.carlroth.com/medias/SDB-8825-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDg5MDZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDgyLzkwNzU5NDU4MzI0Nzgu cGRmfGUzZDY1YjY5Y2EyNTM3YjQ2MjYyYjU3M2I4YjI5ZTY5NzYxYjllZDU4OTg5ZWU0YjM5MDBmYjYwZWI4YjY4N2E]([Link] cGRmfGUzZDY1YjY5Y2EyNTM3YjQ2MjYyYjU3M2I4YjI5ZTY5NzYxYjllZDU4OTg5ZWU0YjM5MDBmYjYwZWI4YjY4N2E)

-

Acetonitrile - SAFETY DATA SHEET - Penta chemicals. [Link]

Sources

- 1. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile [myskinrecipes.com]

- 2. CAS 75394-84-2: 2H-Pyran-2-acetonitrile,tetrahydro- [cymitquimica.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. carlroth.com [carlroth.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Characterization of (Tetrahydro-pyran-2-yloxy)-acetonitrile: A Technical Guide

Introduction

(Tetrahydro-pyran-2-yloxy)-acetonitrile, a key intermediate in modern organic synthesis, particularly in the development of novel pharmaceutical agents, demands rigorous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the spectroscopic data integral to the characterization of this compound. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally verify its molecular structure and integrity. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the expected spectroscopic signatures of this compound and the underlying principles for their interpretation.

The molecule itself, with a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol , incorporates a tetrahydropyran (THP) ring linked via an acetal to a cyanomethoxy moiety.[1] The THP group serves as a common protecting group for alcohols, and understanding its characteristic spectroscopic features is paramount.[2][3] This guide will dissect the expected NMR, IR, and MS data, providing a comprehensive reference for the scientific community.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system for this compound is essential. The following diagram illustrates the molecular structure and the numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and diagnostic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show characteristic signals for both the tetrahydropyran ring and the cyanomethoxy group. The presence of a chiral center at C2' of the THP ring can lead to diastereotopic protons, resulting in more complex splitting patterns for the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2' (acetal proton) | 4.7 - 4.9 | Triplet (t) or Multiplet (m) | ~3-4 |

| H6' (axial & equatorial) | 3.5 - 3.9 | Multiplet (m) | - |

| H3', H4', H5' (ring protons) | 1.5 - 1.9 | Multiplet (m) | - |

| -OCH₂CN | 4.3 - 4.5 | Singlet (s) | - |

-

Interpretation: The most downfield proton is the acetal proton (H2') at approximately 4.7-4.9 ppm. Its chemical shift is significantly influenced by the two adjacent oxygen atoms. The protons on the carbon adjacent to the ring oxygen (H6') are also deshielded and appear in the 3.5-3.9 ppm region. The remaining ring protons (H3', H4', H5') will appear as a complex multiplet in the upfield region of 1.5-1.9 ppm.[4][5] The methylene protons of the cyanomethoxy group (-OCH₂CN) are expected to appear as a sharp singlet around 4.3-4.5 ppm, as they are adjacent to an oxygen atom and the electron-withdrawing nitrile group.[3][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C2' (acetal carbon) | 98 - 102 |

| C6' | 62 - 66 |

| C3', C4', C5' (ring carbons) | 19 - 31 |

| -OC H₂CN | 50 - 55 |

| -C N (nitrile carbon) | 115 - 120 |

-

Interpretation: The acetal carbon (C2') is the most deshielded carbon of the THP ring, appearing around 98-102 ppm due to the two attached oxygen atoms.[4] The carbon adjacent to the ring oxygen (C6') will resonate at approximately 62-66 ppm. The other three carbons of the THP ring (C3', C4', C5') will be found in the aliphatic region between 19 and 31 ppm.[7] The methylene carbon of the cyanomethoxy group is expected around 50-55 ppm. The nitrile carbon (-CN) will have a characteristic chemical shift in the 115-120 ppm range.[8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C-O-C (Acetal/Ether) | 1050 - 1150 | Strong |

| C-H (sp³ aliphatic) | 2850 - 3000 | Medium-Strong |

-

Interpretation: The most diagnostic peak in the IR spectrum will be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a medium intensity band in the 2240-2260 cm⁻¹ region.[12] The presence of the THP ether is confirmed by strong C-O stretching bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹.[4] The C-H stretching vibrations of the aliphatic CH₂ groups in the THP ring and the cyanomethoxy moiety will be observed in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for this purpose.[7][13]

Table 4: Predicted m/z Values for Major Fragments in EI-MS

| m/z | Proposed Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 85 | [C₅H₉O]⁺ (Tetrahydropyranyl cation) |

| 56 | [M - C₅H₉O]⁺ (Cyanomethoxy cation) |

| 41 | [C₃H₅]⁺ (Allyl cation from THP ring fragmentation) |

-

Interpretation: The molecular ion peak [M]⁺ is expected at m/z 141, corresponding to the molecular weight of the compound. A prominent peak at m/z 85 is characteristic of the fragmentation of THP ethers, corresponding to the stable tetrahydropyranyl cation.[14] The loss of the THP group would result in a fragment at m/z 56, representing the cyanomethoxy cation. Further fragmentation of the THP ring can lead to smaller fragments, such as the allyl cation at m/z 41.[15][16]

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.[17][18][19]

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[1][2][20][21]

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.[7][22]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural verification. The predicted data, based on the well-established spectroscopic behavior of its constituent functional groups, offers a reliable reference for researchers. Adherence to standardized experimental protocols will ensure the acquisition of high-quality data, enabling confident identification and quality control of this important synthetic intermediate.

References

-

ChemBK. This compound. [Link]

-

Purdue University Instrument Van Project. IR Spectra of Liquids. [Link]

-

Study.com. Describe the procedure for preparing a liquid sample for infrared examination. [Link]

-

MySkinRecipes. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. [Link]

-

Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166-176. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. The 1H-NMR experiment. (2022). [Link]

-

Urbańczyk-Lipkowska, Z., & Simon, K. (1982). On the Infrared Spectra and Molecular Association of Some Cyanomethyl Ethers. Polish Journal of Chemistry, 56(1), 87-92. [Link]

-

University of North Carolina at Chapel Hill. Infrared Spectroscopic Methods. [Link]

-

eGyanKosh. Structural Determination of Simple Organic Compounds using 1H-NMR Spectrometry. [Link]

-

Michigan State University. NMR Spectroscopy. [Link]

-

Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Angewandte Chemie International Edition, 55(21), 6210-6215. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7857, Hydroxyacetonitrile. [Link]

-

Wikipedia. Tetrahydropyran. [Link]

-

Trost, B. M., & Fleischer, F. (1991). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Comprehensive Organic Synthesis (Vol. 6, pp. 315-345). Pergamon. [Link]

-

Stenutz, R. cyanomethanol. [Link]

-

NIST. Acetonitrile, hydroxy-. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Wikipedia. Glycolonitrile. [Link]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. Electron Ionization. (2022). [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. (2024). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

OpenStax. Chemical Shifts in 1H NMR Spectroscopy. (2023). [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. In Organic Chemistry Data. [Link]

-

Read Chemistry. Fragmentation Patterns in Mass Spectrometry. (2024). [Link]

-

Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 216, 110-121. [Link]

-

Ye, H. W., et al. (2014). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Applied Mechanics and Materials, 635-637, 3-6. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

-

Hosseinzadegan, S., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 963661. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 1-14. [Link]

-

Dotsenko, V. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 1964-1971. [Link]

-

Hosseinzadegan, S., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 963661. [Link]

-

Codée, J. D. C., et al. (2005). Cyanomethyl (CNMe) ether: an orthogonal protecting group for saccharides. Organic & Biomolecular Chemistry, 3(7), 1143-1145. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. ursinus.edu [ursinus.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. readchemistry.com [readchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. chem.purdue.edu [chem.purdue.edu]

- 21. homework.study.com [homework.study.com]

- 22. rroij.com [rroij.com]

The Unseen Workhorse: A Technical Guide to the Physical and Chemical Properties of THP-Protected Cyanohydrins

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Complex Molecules

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among these, the tetrahydropyranyl (THP) group has long been a reliable choice for the temporary masking of hydroxyl functionalities. This guide provides an in-depth exploration of a specific and highly valuable class of these protected compounds: THP-protected cyanohydrins. These molecules serve as versatile intermediates in the synthesis of a wide array of complex organic scaffolds, including natural products and pharmaceutical agents.[1][2]

Cyanohydrins themselves are valuable synthetic precursors, but their inherent instability, particularly under basic conditions, can limit their utility.[2] The introduction of a THP protecting group transforms the reactive hydroxyl moiety into a stable acetal, allowing the cyanohydrin to be carried through various synthetic transformations unscathed. This guide will delve into the synthesis, physical and chemical properties, and synthetic applications of THP-protected cyanohydrins, providing both foundational knowledge and practical insights for their effective use in the laboratory.

The Art of Protection: Synthesis of THP-Protected Cyanohydrins

The formation of a THP-protected cyanohydrin involves the acid-catalyzed addition of the cyanohydrin's hydroxyl group to 3,4-dihydro-2H-pyran (DHP). The mechanism proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.[3] A variety of acidic catalysts can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Commonly used catalysts include:

-

Brønsted acids: p-Toluenesulfonic acid (PTSA) and its pyridinium salt (PPTS) are frequently used due to their ease of handling and moderate acidity.

-

Lewis acids: Iron(III) triflate has been shown to be an effective catalyst for the one-pot synthesis of THP-protected cyanohydrins directly from carbonyl compounds.[4]

A critical consideration in the THP protection of chiral cyanohydrins is the introduction of a new stereocenter at the anomeric carbon of the THP ring, leading to the formation of a mixture of diastereomers. This can complicate purification and spectral analysis.[5]

Experimental Protocol: General Procedure for the THP Protection of a Cyanohydrin

This protocol provides a representative example for the tetrahydropyranylation of a cyanohydrin using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Materials:

-

Cyanohydrin (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the cyanohydrin in dichloromethane, add 3,4-dihydro-2H-pyran.

-

Add a catalytic amount of PPTS to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure THP-protected cyanohydrin.

Diagram: Synthesis of a THP-Protected Cyanohydrin

Caption: Acid-catalyzed protection of a cyanohydrin with DHP.

Physical Properties of THP-Protected Cyanohydrins

THP-protected cyanohydrins are typically colorless to pale yellow oils or low-melting solids. Their physical properties are influenced by the nature of the "R" group of the parent cyanohydrin. The introduction of the bulky, non-polar THP group generally increases the lipophilicity and boiling point of the molecule compared to the parent cyanohydrin.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n²⁰/D) |

| 2-(Tetrahydro-2H-pyran-2-yloxy)acetonitrile | C₇H₁₁NO₂ | 141.17 | Not available | Not available |

| 2-Phenyl-2-(tetrahydro-2H-pyran-2-yloxy)acetonitrile | C₁₃H₁₅NO₂ | 217.26 | Not available | Not available |

| 2-(Tetrahydro-2H-pyran-2-yloxy)propanenitrile | C₈H₁₃NO₂ | 155.19 | Not available | Not available |

Chemical Properties and Reactivity

The chemical behavior of THP-protected cyanohydrins is dominated by the stability of the THP ether linkage and the reactivity of the nitrile group.

Stability

The THP group is an acetal, which imparts a distinct stability profile:

-

Stable to Basic and Nucleophilic Conditions: THP ethers are robust in the presence of strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard reagents, organolithiums), and hydrides (e.g., LiAlH₄, NaBH₄).[5] This stability is crucial as it allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

-

Labile to Acidic Conditions: The acetal linkage is readily cleaved under acidic conditions.[6] The rate of cleavage is dependent on the strength of the acid and the reaction temperature. Mild acids such as acetic acid or PPTS are often sufficient for deprotection, which allows for selective removal of the THP group in the presence of other acid-sensitive functionalities.

The presence of the adjacent nitrile group does not significantly alter the fundamental acid-lability of the THP ether. However, care must be taken during deprotection to avoid any potential acid-catalyzed hydrolysis of the nitrile to an amide or carboxylic acid, especially under harsh conditions.

Experimental Protocol: General Procedure for the Deprotection of a THP-Protected Cyanohydrin

This protocol describes a mild acidic hydrolysis for the removal of the THP protecting group.

Materials:

-

THP-protected cyanohydrin (1.0 equiv)

-

Methanol (MeOH) or Ethanol (EtOH)

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (catalytic amount)

Procedure:

-

Dissolve the THP-protected cyanohydrin in methanol or ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the acid with a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the deprotected cyanohydrin.

Diagram: Deprotection of a THP-Protected Cyanohydrin

Caption: Acid-catalyzed deprotection of a THP-protected cyanohydrin.

Reactivity of the Nitrile Group

With the hydroxyl group protected, the nitrile functionality can undergo a variety of transformations, including:

-

Reduction: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄).

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, although harsh conditions may also cleave the THP group.

-

Addition of Organometallic Reagents: Grignard reagents or organolithiums can add to the nitrile to form ketones after hydrolysis.

The ability to perform these reactions while the hydroxyl group is masked highlights the synthetic utility of THP-protected cyanohydrins.

Applications in Organic Synthesis

THP-protected cyanohydrins are valuable intermediates in the synthesis of a variety of important organic molecules. Their stability and predictable reactivity make them ideal building blocks for the construction of complex frameworks.

Natural Product Synthesis

A notable example of the application of THP-protected cyanohydrins is in the total synthesis of marine natural products. For instance, intermediates bearing a THP-protected cyanohydrin moiety have been utilized in synthetic approaches towards (-)-clavosolide A, a macrolide with interesting biological activity.[2][7] The THP group provides the necessary protection for the hydroxyl function while other key bond-forming reactions are carried out.

Precursors to α-Hydroxy Acids and β-Amino Alcohols

THP-protected cyanohydrins can be readily converted to α-hydroxy acids through hydrolysis of the nitrile group followed by deprotection. Alternatively, reduction of the nitrile to an amine, followed by deprotection, provides access to valuable β-amino alcohols. These motifs are prevalent in many biologically active molecules and pharmaceutical agents.[8]

Conclusion

THP-protected cyanohydrins represent a robust and versatile class of synthetic intermediates. Their ease of preparation, well-defined stability, and the array of chemical transformations that can be performed on the nitrile group make them powerful tools for organic chemists. By understanding their physical and chemical properties, researchers can effectively leverage these "unseen workhorses" to navigate the complex pathways of modern organic synthesis, ultimately enabling the efficient construction of valuable and intricate molecules for the advancement of science and medicine.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

-

Bracco, P.; Busch, H.; von Langermann, J.; Hanefeld, U. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Org. Biomol. Chem.2016 , 14, 6375-6389. [Link]

-

Flores-Guevara, E. R.; et al. Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Molecules2021 , 26, 4691. [Link]

-

Krische, M. J.; et al. Total Synthesis of Clavosolide A via Asymmetric Alcohol-Mediated Carbonyl Allylation: Beyond Protecting Groups or Chiral Auxiliaries in Polyketide Construction. Angew. Chem. Int. Ed.2019 , 58, 10718-10722. [Link]

- Oriyam, T.; et al. Iron(III) triflate-catalyzed one-pot synthesis of acetal-type protected cyanohydrins from carbonyl compounds. Tetrahedron Lett.2006, 47, 5925-5928.

-

Chem-Impex International. Tetrahydro-2-(2-propynyloxy)-2H-pyran. [Link]

-

Ramos-Tomillero, I.; et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen2017 , 6, 163-175. [Link]

-

Kumar, B.; et al. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Adv.2015 , 5, 105871-105891. [Link]

-

Nagoya University. Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily, 22 February 2016. [Link]

- Klempier, N.; Griengl, H.; Hayn, M. Aliphatic (S)-cyanohydrins by enzyme catalyzed synthesis. Tetrahedron Lett.1993, 34, 4769-4772.

-

Krische, M. J.; et al. Total Synthesis of Clavosolide A via Asymmetric Alcohol-Mediated Carbonyl Allylation: Beyond Protecting Groups or Chiral Auxiliaries in Polyketide Construction. Angew. Chem. Int. Ed.2019 , 58, 10718-10722. [Link]

- Gassman, P. G.; Talley, J. J. A GENERAL METHOD FOR THE SYNTHESIS OF CYANOHYDRINS: BENZOPHENONE CYANOHYDRIN. Org. Synth.1980, 59, 9.

- Griengl, H.; et al. PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. Tetrahedron2004, 60, 11785-11792.

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

Sources

- 1. Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Total Synthesis of Clavosolide A via Asymmetric Alcohol-Mediated Carbonyl Allylation: Beyond Protecting Groups or Chiral Auxiliaries in Polyketide Construction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Clavosolide A via Asymmetric Alcohol-Mediated Carbonyl Allylation: Beyond Protecting Groups or Chiral Auxiliaries in Polyketide Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

Stability of (Tetrahydro-pyran-2-yloxy)-acetonitrile: An In-depth Technical Guide for Researchers

Introduction: The Synthetic Utility and Latent Instability of a Versatile Building Block

(Tetrahydro-pyran-2-yloxy)-acetonitrile, a key synthetic intermediate, offers a unique combination of a protected hydroxyl group and a reactive nitrile functionality. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the cyanohydrin moiety, enabling a wide range of chemical transformations at other sites of a molecule. Its prevalence in the synthesis of pharmaceuticals and complex organic molecules stems from its ease of installation and general stability towards many non-acidic reagents.[1][2] However, the inherent functionalities within this compound also predispose it to specific degradation pathways under both acidic and basic conditions. Understanding the nuances of its stability is paramount for researchers in drug development and process chemistry to ensure reaction efficiency, product purity, and overall project success. This guide provides a comprehensive examination of the stability of this compound, elucidating the mechanisms of its degradation and offering practical, field-proven protocols for its assessment.

I. Stability Under Acidic Conditions: A Cascade of Deprotection and Hydrolysis

The Achilles' heel of the THP protecting group is its lability in the presence of acid.[1][3] This susceptibility is the cornerstone of its utility as a protecting group, allowing for its facile removal when desired. However, this reactivity also dictates the instability of this compound in acidic environments. The degradation proceeds via a two-step cascade: the initial cleavage of the THP ether followed by the hydrolysis of the newly liberated cyanohydrin.

Mechanism of Acid-Catalyzed Degradation

The degradation pathway under acidic conditions is initiated by the protonation of the ether oxygen of the THP group. This protonation converts the alkoxy group into a good leaving group, facilitating the cleavage of the C-O bond to form a resonance-stabilized carbocation and the unprotected cyanohydrin. The resulting cyanohydrin is then susceptible to acid-catalyzed hydrolysis of the nitrile functionality. This hydrolysis proceeds through protonation of the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction progresses through an amide intermediate, which is subsequently hydrolyzed to the corresponding α-hydroxycarboxylic acid and an ammonium ion.[4][5]

Figure 2: Potential Degradation Pathways Under Basic Conditions.

Factors Influencing Basic Stability

The stability of this compound under basic conditions is influenced by:

-

Base Strength: Stronger bases will more readily promote both the retro-cyanohydrin reaction and nitrile hydrolysis.

-

Temperature: As with acidic degradation, higher temperatures will increase the rate of decomposition.

-

Presence of Water: Water is a necessary reactant for the hydrolysis of the nitrile group.

III. Experimental Assessment of Stability: A Forced Degradation Study Protocol

To quantitatively assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to defined stress conditions and monitoring its degradation over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Objective

To determine the degradation profile of this compound under acidic and basic conditions and to identify the major degradation products.

Materials and Methods

Materials:

-

This compound (of known purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector and a suitable C18 column

Experimental Workflow:

Figure 3: Experimental Workflow for Forced Degradation Study.

Step-by-Step Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL). The use of an organic solvent for the stock solution prevents premature hydrolysis.

-

-

Preparation of Stress Samples:

-

Acidic Conditions: In separate volumetric flasks, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve the desired final concentration.

-

Basic Conditions: Similarly, in separate volumetric flasks, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH.

-

Control Sample: Prepare a control sample by diluting the stock solution with a mixture of acetonitrile and water (at a ratio similar to the stress samples) to account for any non-hydrolytic degradation.

-

-

Incubation:

-

Sampling:

-

Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial time point (t=0) serves as the baseline.

-

-

Sample Neutralization:

-

Immediately after withdrawal, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl. This step is crucial to quench the degradation reaction and prevent further changes before analysis.

-

-

HPLC Analysis:

-

Analyze the neutralized samples by HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile. The UV detector wavelength should be set to the λmax of this compound.

-

The HPLC method should be validated to ensure it is stability-indicating, meaning it can separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Quantify the percentage of this compound remaining at each time point by comparing the peak area to the t=0 sample.

-

Identify and quantify the major degradation products by their retention times and peak areas. If necessary, techniques like LC-MS can be employed for structural elucidation of the degradation products.

-

Data Presentation

The quantitative data from the forced degradation study should be summarized in a clear and concise table for easy comparison of the stability under different conditions.

| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |

| 0.1 M HCl, 40°C | 0 | 100 | - |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 | |||

| 1 M HCl, 40°C | 0 | 100 | - |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 | |||

| 0.1 M NaOH, 40°C | 0 | 100 | - |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 | |||

| 1 M NaOH, 40°C | 0 | 100 | - |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 |

IV. Conclusion and Recommendations

This compound exhibits distinct stability profiles under acidic and basic conditions. Its susceptibility to acid-catalyzed hydrolysis necessitates the careful control of pH during synthesis, work-up, and storage to avoid premature deprotection and subsequent degradation. Conversely, its stability in basic media is compromised by the reactivity of the cyanohydrin moiety, which can undergo a retro-cyanohydrin reaction or nitrile hydrolysis.

For researchers and drug development professionals, a thorough understanding of these degradation pathways is critical. The provided forced degradation protocol offers a robust framework for experimentally determining the stability of this versatile intermediate. The insights gained from such studies are invaluable for:

-

Optimizing reaction conditions to minimize degradation and maximize yield.

-

Developing stable formulations for drug substances containing this moiety.

-

Establishing appropriate storage and handling procedures.

-

Identifying potential impurities that may arise during synthesis or storage.

By proactively addressing the stability of this compound, scientists can mitigate risks, ensure the quality and integrity of their research, and ultimately accelerate the development of new and innovative medicines.

References

-

Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

-

Cyanohydrin reaction. Grokipedia. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

The assignment of absolute configuration of cyanohydrins by NMR. ResearchGate. [Link]

-

The assignment of absolute configuration of cyanohydrins by NMR. RSC Publishing. [Link]

-

Cyanohydrin reaction. Wikipedia. [Link]

-

Cyanohydrin stability on GC. Reddit. [Link]

-

Cyanohydrin reaction. L.S.College, Muzaffarpur. [Link]

-

Advances in Bioresearch. Society of Education~Agra. [Link]

-

Cyanohydrins. Chemistry LibreTexts. [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

-

Examples of O-protected cyanohydrins. ResearchGate. [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health. [Link]

-

Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. ResearchGate. [Link]

-

Degradation of acetonitrile residues using oxidation processes. SciELO. [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]

-

Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. PubMed. [Link]

-

NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

-

. Royal Society of Chemistry. [Link]

-

NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. [Link]

-

Hydrolysis of cyanohydrin in the presence of sulfuric acid. Chemistry Stack Exchange. [Link]

-

Methods of Degrading Acetonitrile Waste Sustainably. National Association of Clean Air Agencies. [Link]

-

Anchimeric‐Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide‐Initiated Selective Transformations. Scite.ai. [Link]

-

Degradation of acetonitrile residues using oxidation processes. ResearchGate. [Link]

-

Acetonitrile – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. longdom.org [longdom.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. pharmainfo.in [pharmainfo.in]

(Tetrahydro-pyran-2-yloxy)-acetonitrile as a building block in organic synthesis

An In-depth Technical Guide to (Tetrahydro-pyran-2-yloxy)-acetonitrile as a Building Block in Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound, a tetrahydropyranyl (THP) protected form of glycolonitrile, emerges as a particularly valuable intermediate. Its structure elegantly combines a masked hydroxyl group with a synthetically versatile nitrile moiety, offering a robust platform for a multitude of chemical transformations. This guide provides an in-depth exploration of its synthesis, properties, and core applications, demonstrating its utility for researchers, chemists, and professionals in drug development and agrochemical science.[1] The strategic advantage of this reagent lies in the stability of the THP ether, which is resilient to a wide range of nucleophilic, basic, and reductive conditions, yet can be readily cleaved under mild acidic treatment, allowing for sequential and controlled reactivity.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory.

| Property | Value | Source |

| CAS Number | 17521-49-2 | [4] |

| Molecular Formula | C₇H₁₁NO₂ | [1][4] |

| Molar Mass | 141.17 g/mol | [1][4] |

| Appearance | Pale yellow liquid | [5] |

| Boiling Point | 76 °C | [4] |

| Predicted Density | 1.06 ± 0.1 g/cm³ | [1] |

Spectroscopic Hallmarks:

-

Infrared (IR) Spectroscopy: The presence of a sharp, medium-intensity absorption band around 2250 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. The spectrum will also feature strong C-O stretching bands in the 1150-1050 cm⁻¹ region, indicative of the ether linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A key diagnostic signal is the anomeric proton of the THP ring (the O-CH-O proton), which typically appears as a multiplet around δ 4.7-4.8 ppm. The methylene protons adjacent to the nitrile group (-CH₂CN) resonate further downfield, while the remaining THP ring protons appear as a complex series of multiplets in the δ 1.5-3.9 ppm range.

-

¹³C NMR: The nitrile carbon (C≡N) will be observed around δ 117-120 ppm. The anomeric carbon of the THP ring will appear around δ 98-100 ppm, with the remaining carbons resonating in the aliphatic region.

-

Synthesis: The Gateway to Utility

The most common and efficient synthesis of this compound involves the acid-catalyzed protection of a cyanohydrin, specifically glycolonitrile (hydroxyacetonitrile), with 3,4-dihydro-2H-pyran (DHP).

Mechanism of THP Protection

The reaction proceeds via an acid-catalyzed addition mechanism. The acid protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion. The hydroxyl group of the cyanohydrin then acts as a nucleophile, attacking this electrophilic intermediate. Subsequent deprotonation yields the stable THP ether, regenerating the acid catalyst.[2] Pyridinium p-toluenesulfonate (PPTS) is often a preferred catalyst due to its milder acidity, which is beneficial for sensitive substrates.[6]

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis

Materials:

-

Glycolonitrile (Hydroxyacetonitrile)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of glycolonitrile (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add PPTS (0.1 eq).

-

Slowly add DHP (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to afford this compound as a pale yellow liquid.[5]

Core Reactivity and Synthetic Applications

The synthetic power of this compound stems from the distinct and complementary reactivity of its two functional groups.

Caption: Key transformations of this compound.

C-C Bond Formation via α-Deprotonation

The protons on the carbon adjacent to the nitrile group are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a stabilized carbanion. This nucleophile is a powerful tool for forming new carbon-carbon bonds.

-

Alkylation Reactions: The generated anion can readily react with various electrophiles, such as alkyl halides or epoxides, to introduce new alkyl chains. This provides a direct route to more complex α-substituted, THP-protected cyanohydrins.

-

Michael Additions: The carbanion can participate in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, a fundamental C-C bond-forming reaction in organic synthesis.

C-N Bond Formation via Nitrile Reduction

The nitrile group can be reduced to a primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel or Platinum). This transformation opens a gateway to a vast array of nitrogen-containing compounds. The resulting 2-amino-1-(tetrahydro-pyran-2-yloxy)-ethane is a valuable intermediate for synthesizing:

-

Amides and Sulfonamides: By reacting the primary amine with acyl chlorides, anhydrides, or sulfonyl chlorides.

-

Secondary and Tertiary Amines: Through reductive amination with aldehydes or ketones.

Synthesis of Heterocyclic Compounds

The true versatility of this building block is showcased in the synthesis of heterocyclic structures, which are core motifs in many pharmaceuticals and natural products.[1][7][8] By combining the reactions above—nitrile functionalization and subsequent THP deprotection—one can access intermediates primed for cyclization.

For instance, the reduction of the nitrile to an amine, followed by acidic deprotection of the THP group, unmasks an amino alcohol. This intermediate can then be used in various cyclization strategies to form important heterocycles like morpholines or piperazines.[9] Similarly, α-alkylation followed by nitrile reduction and deprotection can lead to substituted pyrrolidines and piperidines.

Caption: A multi-step pathway from the title compound to heterocyclic systems.

Deprotection: Releasing the Hydroxyl Group

The THP group is reliably cleaved under mild acidic conditions.[2] This orthogonality makes it an excellent protecting group, as it remains intact during many synthetic operations that do not involve acid.

Experimental Protocol: THP Deprotection

Materials:

-

This compound derivative

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Methanol or Isopropanol

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the THP-protected compound (1.0 eq) in a suitable alcohol solvent (e.g., methanol or 2-propanol).[2]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 eq) at room temperature.

-

Stir the reaction and monitor its progress by TLC until the starting material is consumed.

-

Dilute the reaction mixture with water and extract with an organic solvent like DCM or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Hazards: The compound is considered harmful if swallowed and can cause skin and serious eye irritation.[10][11] Inhalation of vapors may cause respiratory irritation.[11] The acetonitrile moiety suggests that decomposition under harsh conditions (e.g., strong acid or heat) could potentially release cyanide. Acetonitrile itself is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from strong oxidizing agents and sources of ignition.[1][10]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its value lies in the orthogonal reactivity of the protected hydroxyl group and the nitrile function. This allows for the selective transformation of the nitrile into amines or its use as a nucleophilic precursor for C-C bond formation, all while the hydroxyl group remains masked. The subsequent ease of deprotection under mild acidic conditions makes it an ideal intermediate for the synthesis of complex acyclic and heterocyclic molecules, solidifying its role as an indispensable tool for chemists in pharmaceutical and materials science research.

References

-

This compound. ChemBK. [Link]

-

Step A-2. Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile. SureChEMBL. [Link]

-

Wenger, T., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5837-5850. [Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

PHOTOCHEMICAL STUDIES TOWARD THE SYNTHESIS OF NATURAL PRODUCTS. ddd-UAB. [Link]

-

Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 235-246. [Link]

- Method for preparing (4-hydroxy-6-oxo-tetrahydropyran-2-yl)acetonitrile and derivatives thereof.

-

2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. MySkinRecipes. [Link]

-

Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. ResearchGate. [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

-

SAFETY DATA SHEET - Acetonitrile. Science Interactive. [Link]

-

Elliott, M. C. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7(22), 4593-4613. [Link]

-

Safety Data Sheet: Acetonitrile. Carl ROTH. [Link]

-

Barry, C. S., & Crosby, S. R. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]

Sources

- 1. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile [myskinrecipes.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. scienceinteractive.com [scienceinteractive.com]

- 13. carlroth.com [carlroth.com]

Mechanism of THP ether formation with 3,4-dihydropyran (DHP).

An In-Depth Technical Guide to the Mechanism of Tetrahydropyranyl (THP) Ether Formation with 3,4-Dihydropyran (DHP)

Abstract

In the landscape of multi-step organic synthesis, the strategic application of protecting groups is fundamental to the successful construction of complex molecules. The tetrahydropyranyl (THP) group stands as a stalwart and versatile choice for the protection of hydroxyl functionalities. This technical guide provides a comprehensive exploration of the mechanism, catalysis, and practical considerations of THP ether formation from 3,4-dihydro-2H-pyran (DHP). We will dissect the causality behind experimental choices, present detailed protocols, and offer insights for researchers, scientists, and drug development professionals to leverage this critical transformation with precision and control.

Introduction: The Role of the THP Ether in Modern Synthesis

The protection of alcohols is a recurrent challenge in organic synthesis, preventing their acidic proton and nucleophilic oxygen from interfering with desired transformations. The tetrahydropyranyl (THP) ether is an acetal formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1] This conversion masks the hydroxyl group, rendering it stable to a wide array of non-acidic reagents, including strong bases, organometallics, hydrides, and various oxidizing and reducing agents.[2]

The principal advantages of the THP group are its low cost, ease of introduction, and facile removal under mild acidic conditions.[1][3] These attributes have cemented its utility in the synthesis of complex natural products and active pharmaceutical ingredients. However, a critical consideration in its application is the introduction of a new stereocenter at the anomeric carbon upon reaction with DHP, which can result in a mixture of diastereomers if the alcohol substrate is chiral.[1][2] This guide will provide the foundational knowledge to navigate these aspects effectively.

The Core Mechanism: An Acid-Catalyzed Addition

The formation of a THP ether is a classic example of an acid-catalyzed addition of an alcohol to an enol ether. The reaction proceeds through a distinct, multi-step pathway involving a key cationic intermediate.

Step 1: Activation of Dihydropyran

The reaction is initiated by the protonation of the electron-rich double bond of 3,4-dihydro-2H-pyran by an acid catalyst.[4][5] This protonation occurs regioselectively at the carbon further from the ring oxygen to generate a resonance-stabilized oxocarbenium ion.[6] This cation is the key electrophilic species in the reaction. The stability of this intermediate is crucial, as the positive charge is delocalized over the carbon and the adjacent oxygen atom, which can bear the charge as an oxonium ion.[4]

Step 2: Nucleophilic Attack by the Alcohol

The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.[5][6] This step forms the critical C-O bond of the resulting acetal and generates a new oxonium ion intermediate.

Step 3: Deprotonation and Catalyst Regeneration

A weak base, typically the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the newly formed oxonium ion.[4][5] This final step yields the neutral THP ether product and regenerates the acid catalyst, allowing it to participate in further catalytic cycles.

Caption: Acid-catalyzed mechanism of THP ether formation.

The Choice of Catalyst: A Self-Validating System

The selection of an appropriate acid catalyst is paramount for a successful tetrahydropyranylation. The choice depends heavily on the substrate's sensitivity to acid. The catalyst not only initiates the reaction but also dictates its selectivity and the potential for side reactions.

| Catalyst | Abbreviation | Typical Conditions | Field-Proven Insights & Causality |

| p-Toluenesulfonic acid monohydrate | TsOH·H₂O | 0.01-0.05 equiv, CH₂Cl₂, RT[5] | Workhorse Catalyst: Highly effective and inexpensive. However, its strong acidity can cause degradation of acid-sensitive substrates or removal of other acid-labile protecting groups. Best for robust substrates. |

| Pyridinium p-toluenesulfonate | PPTS | 0.1 equiv, CH₂Cl₂, 0°C to RT[4] | Mild & Buffered: A salt of a strong acid and a weak base, PPTS provides a mildly acidic environment. This is the catalyst of choice for substrates containing acid-sensitive functionalities (e.g., silyl ethers, acetals).[3][7] |

| Trifluoroacetic acid | TFA | 0.2 equiv, CH₂Cl₂, RT[1] | Strong & Volatile: A strong acid that is useful for less reactive alcohols. Its volatility can simplify work-up, but its high acidity requires careful consideration for sensitive molecules. |

| Zirconium(IV) chloride | ZrCl₄ | Catalytic, CH₂Cl₂, RT[8] | Lewis Acid Alternative: Offers a different mode of activation. It is effective for primary, secondary, and even slower-reacting tertiary alcohols. It can also be used for the deprotection step by switching the solvent to methanol.[8][9] |

| Bismuth(III) triflate | Bi(OTf)₃ | Catalytic, Solvent-free, RT[2] | Air & Moisture Insensitive: A relatively non-toxic and easy-to-handle Lewis acid that efficiently catalyzes the reaction under solvent-free conditions, aligning with green chemistry principles.[2] |

| Zeolites (e.g., H-beta) | - | Heterogeneous, CH₂Cl₂, RT[2] | Heterogeneous & Recyclable: As a solid acid catalyst, it simplifies purification—the catalyst is simply filtered off. It is a green and efficient alternative, offering mild conditions and high yields.[2] |

Experimental Protocols: From Theory to Practice

A robust protocol is a self-validating system. The following methodologies are representative of standard laboratory practice for the formation and cleavage of THP ethers.

Protocol 1: Protection of a Primary Alcohol using PPTS